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molecular formula C7H10N2S B183296 2-Amino-4,5,6,7-tetrahydrobenzothiazole CAS No. 2933-29-1

2-Amino-4,5,6,7-tetrahydrobenzothiazole

Cat. No. B183296
M. Wt: 154.24 g/mol
InChI Key: SMWAOXCEPHEGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04321372

Procedure details

Thiourea (123.3 g., 1.62 moles) was combined with 400 ml. of dimethylformamide and heated on a steam bath. After dissolution of the thiourea was complete, 2-chlorocyclohexanone (195.1 g., 1.47 moles) was added dropwise over 20 minutes, during which the temperature began to rise above 100° C., and external heating was discontinued. The temperature rose to a maximum of 128° C. After addition was complete, heating on the steam bath was resumed and was continued for 30 minutes. The reaction mixture was cooled to 5° C. and crude product recovered by filtration. The crude was partially dried to 242.4 g., and then dissolved by warming in a mixture of 1.4 l. of water, 100 ml. of methanol and 50 ml. of concentrated hydrochloric acid. The acidic solution was added dropwise to a stirred mixture of 150 ml. of concentrated ammonium hydroxide and ice and partially purified product (167.6 g.) recovered by filtration. Recrystallization from 1400 ml. of cyclohexane gave purified 2-aminio-4,5,6,7-tetrahydrobenzthiazole (150 g., m.p. 86°-87° C.).
Quantity
123.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
195.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].Cl[CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=O>CN(C)C=O>[NH2:1][C:2]1[S:3][C:6]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[N:4]=1

Inputs

Step One
Name
Quantity
123.3 g
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
195.1 g
Type
reactant
Smiles
ClC1C(CCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise above 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
external heating
CUSTOM
Type
CUSTOM
Details
rose to a maximum of 128° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
heating on the steam bath
FILTRATION
Type
FILTRATION
Details
crude product recovered by filtration
CUSTOM
Type
CUSTOM
Details
The crude was partially dried to 242.4 g
DISSOLUTION
Type
DISSOLUTION
Details
, and then dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by warming in a mixture of 1.4 l
ADDITION
Type
ADDITION
Details
The acidic solution was added dropwise to a stirred mixture of 150 ml
FILTRATION
Type
FILTRATION
Details
of concentrated ammonium hydroxide and ice and partially purified product (167.6 g.) recovered by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1400 ml
CUSTOM
Type
CUSTOM
Details
of cyclohexane gave
CUSTOM
Type
CUSTOM
Details
purified 2-aminio-4,5,6,7-tetrahydrobenzthiazole (150 g., m.p. 86°-87° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1SC2=C(N1)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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